2-(6-methoxy-4-pyrimidinyl)phenol
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Overview
Description
Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are known for their antiseptic properties and are used in a variety of settings .
Synthesis Analysis
Phenols can be synthesized through various methods. One common method involves the reaction of a diazonium salt with water under acidic conditions . Another method involves the copper-catalyzed synthesis of aryloxy phenols from methoxy phenols .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a benzene ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions. They can react with active metals to form phenoxide ions, indicating their acidic nature . They can also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water . They have a characteristic odor and are capable of forming hydrogen bonds due to the presence of the hydroxyl group .Mechanism of Action
The mechanism of action of phenols depends on their use. As an antiseptic, phenol works by denaturing proteins and disrupting cell membranes, leading to cell death . Some phenols have been found to have anti-inflammatory effects, potentially due to their ability to inhibit the expression and activities of certain inflammatory mediators .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-9(12-7-13-11)8-4-2-3-5-10(8)14/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYHDLXCTLOFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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